molecular formula C5H9NO2S B589271 (4R)-1,3-Thiazinane-4-carboxylic acid CAS No. 147331-82-6

(4R)-1,3-Thiazinane-4-carboxylic acid

Cat. No. B589271
CAS RN: 147331-82-6
M. Wt: 147.192
InChI Key: JZKHUBWXBZINMO-SCSAIBSYSA-N
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Description

“(4R)-1,3-Thiazinane-4-carboxylic acid” is a chemical compound with the empirical formula C5H10ClNO2S and a molecular weight of 183.66 . It is a derivative of thiazinane, a heterocyclic compound containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom . This compound is formed in vivo in humans as a result of the reaction between homocysteine (Hcy), its thiolactone (HTL), and formaldehyde (FA), forming substituted thiazinane carboxylic acids .


Synthesis Analysis

The synthesis of “(4R)-1,3-Thiazinane-4-carboxylic acid” involves the nucleophilic cyclic condensation of L-cysteine hydrochloride with a range of aromatic aldehydes . Another method involves the reaction of homocysteine (Hcy) and its thiolactone (HTL) with aldehydes in an aqueous environment .


Molecular Structure Analysis

The molecular structure of “(4R)-1,3-Thiazinane-4-carboxylic acid” can be represented by the SMILES string O=C(O)C1NCSCC1.[H]Cl . The InChI key for this compound is PFKJMCMPMIGQRT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “(4R)-1,3-Thiazinane-4-carboxylic acid” generally involve the replacement of the active hydrogen on the amine group with the isobutyl formate moiety, followed by hydrochloric acid release under pyridine catalysis . This yields a less polar, more volatile, and relatively thermally stable derivative .

Scientific Research Applications

Multicomponent Reactions for Chromophore Synthesis

(4R)-1,3-Thiazinane-4-carboxylic acid, as part of the broader category of carboxylic acids, may find application in multicomponent reactions (MCRs) for the synthesis of functional chromophores. The Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, enables the synthesis of complex molecules in a single step. This process is significant for creating fluorescent derivatives that can serve as functional chromophores, highlighting an avenue for creative research and application in materials science (Rocha, Rodrigues, & Neto, 2020).

Biocatalyst Inhibition

In biotechnological applications, the understanding of carboxylic acids' inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial. Research on carboxylic acids, including potentially (4R)-1,3-Thiazinane-4-carboxylic acid, provides insights into developing strategies to enhance microbial tolerance against these inhibitors, paving the way for more efficient bio-based production processes (Jarboe, Royce, & Liu, 2013).

From Lactic Acid to Valuable Chemicals

Lactic acid, a well-known hydroxycarboxylic acid, is used as a precursor for several valuable chemicals, demonstrating the potential utility of carboxylic acids like (4R)-1,3-Thiazinane-4-carboxylic acid in the green chemistry sector. The production of lactic acid from biomass and its conversion into pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester showcase the versatility of carboxylic acids in biotechnological routes for green chemistry applications (Gao, Ma, & Xu, 2011).

Proteostasis and Therapeutic Effects

Carboxylic acids, including (4R)-1,3-Thiazinane-4-carboxylic acid, could have implications in maintaining proteostasis and offering therapeutic effects. The properties of certain carboxylic acids as chemical chaperones to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress suggest their potential in treating diseases associated with protein misfolding (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Future Directions

The future directions for research on “(4R)-1,3-Thiazinane-4-carboxylic acid” could include further investigation into its physiological roles . A gas chromatography–mass spectrometry (GC–MS) based method has been developed to identify and quantify this compound in human urine , which may provide a new analytical tool for routine clinical analysis of the role of this compound in living systems .

properties

IUPAC Name

(4R)-1,3-thiazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKHUBWXBZINMO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCN[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-1,3-Thiazinane-4-carboxylic acid

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